1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid
CAS No.: 2580189-49-5
Cat. No.: VC12004915
Molecular Formula: C11H16N4O4
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2580189-49-5 |
|---|---|
| Molecular Formula | C11H16N4O4 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-12-8(13-15)9(16)17/h6-7H,4-5H2,1-3H3,(H,16,17) |
| Standard InChI Key | NMLHOABPRONLOL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)C(=O)O |
Introduction
Structural Features and Molecular Characteristics
Core Molecular Architecture
The molecule comprises three distinct components:
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Azetidine ring: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom.
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1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms.
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tert-Butoxy carbonyl (Boc) group: A widely used protecting group for amines in organic synthesis.
The carboxylic acid functional group at the 3-position of the triazole ring enhances the molecule’s potential for further derivatization, such as amide bond formation or salt generation .
Stereochemical and Conformational Properties
The azetidine ring introduces conformational rigidity, while the Boc group influences steric and electronic properties. The SMILES string and InChIKey confirm the connectivity and stereochemistry . Density functional theory (DFT) calculations on analogous compounds suggest that nitrogen inversion and rotational barriers around the sp²–sp³ bonds may contribute to polymorphic behavior under mechanical stress .
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis typically involves sequential functionalization of the azetidine and triazole rings:
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Boc protection: The azetidine nitrogen is protected using di-tert-butyl dicarbonate () under basic conditions.
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Triazole formation: Cyclization of a nitrile precursor with hydrazine derivatives yields the 1,2,4-triazole core.
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Carboxylic acid introduction: Oxidation or hydrolysis of a methyl ester intermediate produces the final carboxylic acid functionality.
Polymorphic Behavior
Grinding-induced polymorphic transitions observed in structurally related compounds, such as 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, highlight the importance of crystallization conditions. Metastable polymorphs may adopt higher-energy conformations but transition to stable forms under mechanical stress, as demonstrated by X-ray diffraction and pairwise interaction energy analyses .
Physicochemical Properties and Stability
Collision Cross-Section (CCS) Profiling
Ion mobility spectrometry predicts CCS values for various adducts, critical for mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 269.12444 | 162.3 |
| [M+Na]⁺ | 291.10638 | 165.9 |
| [M-H]⁻ | 267.10988 | 156.3 |
These data facilitate differentiation from structurally similar compounds in complex matrices .
Thermal and Mechanical Stability
The Boc group confers thermal stability up to 150°C, but prolonged grinding may induce polymorphic transitions or decomposition. Storage under inert atmospheres at −20°C is recommended to prevent hydrolytic cleavage of the carbamate group .
Future Research Directions
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Polymorph Control: Investigate solvent systems and cooling rates to isolate thermodynamically stable polymorphs for formulation .
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Structure-Activity Relationships (SAR): Synthesize derivatives with modified azetidine substituents to optimize pharmacokinetic profiles .
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Target Identification: Employ phenotypic screening and chemoproteomics to elucidate mechanisms of action in bacterial and cancer cell lines .
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